molecular formula C7H12ClO5P B14645521 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate CAS No. 53722-19-3

1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate

Cat. No.: B14645521
CAS No.: 53722-19-3
M. Wt: 242.59 g/mol
InChI Key: SLODEQUANURABY-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate is an organic compound that features both a phosphoryl group and a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of a phosphoryl compound with a chloroacetate derivative. One common method involves the use of dimethyl (2-oxopropyl)phosphonate and chloroacetic acid in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like benzene or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the chloroacetate group under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets through its phosphoryl and chloroacetate groups. The phosphoryl group can participate in phosphorylation reactions, while the chloroacetate moiety can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, including those involved in signal transduction and enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1-diazo-2-oxopropyl)phosphonate: Shares the phosphoryl group but differs in the presence of a diazo group.

    Dimethyl (2-oxopropyl)phosphonate: Similar phosphoryl structure but lacks the chloroacetate moiety.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

53722-19-3

Molecular Formula

C7H12ClO5P

Molecular Weight

242.59 g/mol

IUPAC Name

1-dimethoxyphosphorylprop-2-enyl 2-chloroacetate

InChI

InChI=1S/C7H12ClO5P/c1-4-7(13-6(9)5-8)14(10,11-2)12-3/h4,7H,1,5H2,2-3H3

InChI Key

SLODEQUANURABY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C=C)OC(=O)CCl)OC

Origin of Product

United States

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